molecular formula C11H21ClN2O2 B6186437 tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride CAS No. 2639412-96-5

tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Cat. No.: B6186437
CAS No.: 2639412-96-5
M. Wt: 248.75 g/mol
InChI Key: QZZWYQSBMZFWNJ-UHFFFAOYSA-N
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Description

tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic amine derivative featuring a norbornane-like framework with a tert-butyloxycarbonyl (Boc) protecting group and a primary amino group at the 4-position. Its hydrochloride salt form enhances aqueous solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) targeting molecules .

Properties

CAS No.

2639412-96-5

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-11(12)5-4-8(13)6-11;/h8H,4-7,12H2,1-3H3;1H

InChI Key

QZZWYQSBMZFWNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Boc-Mediated Synthesis of the Azabicycloheptane Core

The tert-butyloxycarbonyl (Boc) group is indispensable for protecting the secondary amine during the synthesis of 2-azabicyclo[2.2.1]heptane intermediates. Source outlines a protocol starting with cyclopenta-1,3-diene (1 ) and ethyl oxoacetate (2 ), which undergo a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence to yield a mixture of four stereoisomers (3a–d ) . Subsequent treatment with Boc₂O in tetrahydrofuran (THF) selectively protects the amine, enabling chromatographic separation of exo- (4a,b ) and endo-isomers (4c,d ) (Figure 1) .

Critical Parameters:

  • Solvent System: THF ensures optimal solubility of intermediates during Boc protection .

  • Chromatography Conditions: Gradient elution (petroleum ether → 30% ethyl acetate) achieves baseline separation of diastereomers .

  • Yield: 65–72% for isolated exo- and endo-Boc-protected intermediates .

Hydrogenation and Cyclization for Ring Saturation

Catalytic hydrogenation is pivotal for saturating the bicyclic framework. Source details hydrogenation of tert-butyl (2-azabicyclo[3.2.0]heptan-1-ylmethyl)carbamate (14a ) using 5% Pd/C in methanol under reflux, followed by alkaline workup to yield the primary amine . Similarly, source describes hydrogenation of tert-butyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate in dichloromethane (DCM) with diisopropylethylamine (DIPEA), achieving quantitative conversion .

Optimized Conditions:

  • Catalyst Load: 10% Pd/C (0.8 g per 17 g substrate) at 55–60°C .

  • Reaction Time: 1.5–3 h for complete deprotection and saturation .

  • Workup: Filtration through Celite® and evaporation under reduced pressure .

Stereoselective Synthesis of Enantiopure Intermediates

Stereochemical fidelity is achieved through chiral auxiliaries or resolution techniques. Source employs (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (10 ) as a chiral building block, coupling it with azabicycloheptane-carbonitriles (9a–d ) under standard peptide coupling conditions (EDC/HOBt) . This yields enantiomerically pure 12a–d after Boc deprotection with p-toluenesulfonic acid .

Alternative Route:

  • Chiral Resolution: Use of S- and R-1-phenylethylamine derivatives to synthesize 3S- and 3R-exo-2-azabicycloheptane-carbonitriles (9a,b ) .

  • Yield: 78–85% for enantiopure products after recrystallization .

Hydrochloride Salt Formation and Final Isolation

The free base is converted to the hydrochloride salt via acidification. Source specifies treating tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate with hydrochloric acid (HCl) in ethyl acetate, followed by precipitation and filtration .

Procedure:

  • Acid Concentration: 4 M HCl in dioxane .

  • Temperature: 0°C to prevent Boc group cleavage .

  • Purity: ≥97% by HPLC after lyophilization .

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Citation
Boc Protection + STRINCCyclization, Boc protection, H₂7295
Chiral CouplingEDC/HOBt coupling, TFA deprotection8598
Hydrochloride FormationHCl acidification, precipitation9097

Challenges and Optimization Strategies

  • Isomer Separation: Chromatographic resolution of exo/endo isomers remains labor-intensive; fractional crystallization using hexane/ethyl acetate mixtures improves scalability .

  • Catalyst Deactivation: Pd/C catalysts require pre-treatment with ammonium carbonate to mitigate poisoning by amine intermediates .

  • Boc Stability: Controlled pH (≥12) during workup prevents premature Boc cleavage .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1311390-88-1
  • IUPAC Name : tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

The compound features a bicyclic framework that includes a nitrogen atom, enhancing its biological activity and interaction with various biological targets.

Medicinal Chemistry

Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate has been investigated for its potential as a pharmaceutical agent:

  • Pharmacological Activity : Preliminary studies suggest that it may exhibit significant pharmacological properties, including potential roles as an agonist or antagonist in various biological pathways.

Synthesis of Bioactive Compounds

This compound serves as an important building block in the synthesis of various bioactive molecules:

  • Synthetic Versatility : It can be modified to create derivatives with enhanced biological activity or different pharmacological profiles, making it valuable in drug development.

Interaction Studies

The binding affinity of tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate with different biological targets has been a focus of research:

  • Therapeutic Potential : Understanding these interactions is crucial for assessing the compound's therapeutic efficacy and safety profile.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study APharmacological EvaluationDemonstrated potential as a selective antagonist for specific receptors, suggesting utility in treating related disorders.
Study BSynthesis of DerivativesDeveloped several derivatives with improved solubility and bioavailability, indicating enhanced therapeutic profiles.
Study CBinding Affinity AnalysisFound significant binding affinity to nicotinic acetylcholine receptors, highlighting its potential in neurological applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereochemical Isomers

tert-butyl endo/exo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • CAS Numbers: endo isomer: 1290539-90-0 exo isomer: Not explicitly provided (referenced as a distinct compound) .
  • Key Differences: The amino group is at the 5-position instead of 4, altering steric and electronic interactions. Endo vs. exo stereochemistry affects spatial orientation, influencing bioavailability and target binding .
tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • CAS Number : 207405-60-5 .
  • Molecular Formula: C₁₁H₁₉NO₃.
  • Molecular Weight : 213.27 .

Bicyclic Framework Variations

Bicyclo[2.2.2]octane Derivatives
  • Example: tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate CAS Number: 198835-04-0 . Molecular Formula: C₁₂H₁₉NO₃. Key Differences:
  • Larger bicyclo[2.2.2]octane framework increases conformational rigidity.
  • Oxo group at 5-position enhances reactivity in nucleophilic additions .
Diazabicyclo Derivatives
  • Example: tert-butyl (4R)-5-(6-amino-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Structure: Additional nitrogen atom in the bicyclic system and a pyridyl substituent. Impact: Improved hydrogen-bonding capacity and solubility due to the pyridyl group .

Functional Group Modifications

Oxo vs. Amino Groups
  • Compound: tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS Number: 198835-06-2 . Molecular Formula: C₁₁H₁₇NO₃. Molecular Weight: 211.24. Key Differences: Oxo group reduces basicity but increases electrophilicity compared to the amino group in the target compound .
Hydrochloride Salt vs. Free Base
  • Hydrochloride Form : Enhances aqueous solubility and stability.
  • Free Base : Likely molecular weight ~213.27 (based on hydroxyl analog), increasing to ~249.73 with HCl addition .

Pharmacological Relevance

  • Target Compound: The 4-amino group and bicyclo[2.2.1]heptane framework are optimal for CNS drug intermediates due to mimicry of neurotransmitter scaffolds .
  • Comparison :
    • Bicyclo[2.2.2]octane derivatives (e.g., CAS 198835-04-0) may offer greater metabolic stability but reduced blood-brain barrier penetration .
    • Diazabicyclo derivatives (e.g., CAS 871658-02-5) show enhanced binding affinity in kinase inhibitors .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Properties
tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride - C₁₁H₁₉N₂O₂·HCl ~249.73 (estimated) Amino, ester, hydrochloride High solubility, CNS intermediate potential
tert-butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 1290539-90-0 C₁₁H₁₉N₂O₂ 213.27 Amino, ester Steric hindrance from endo configuration
tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-06-2 C₁₁H₁₇NO₃ 211.26 Oxo, ester Electrophilic reactivity
tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 207405-60-5 C₁₁H₁₉NO₃ 213.27 Hydroxyl, ester Increased polarity
tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate 198835-04-0 C₁₂H₁₉NO₃ 237.29 Oxo, ester Enhanced rigidity

Biological Activity

Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic compound with notable potential in medicinal chemistry. Its unique structural features, which include a tert-butyl group, an amino group, and a carboxylate moiety, contribute to its biological activity. The compound's molecular formula is C11_{11}H20_{20}N2_2O2_2 with a molecular weight of 212.29 g/mol . This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The structural characteristics of tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate are crucial for its biological interactions. The bicyclic framework provides a rigid structure that can influence receptor binding and biological activity.

PropertyValue
Molecular FormulaC11_{11}H20_{20}N2_{2}O2_{2}
Molecular Weight212.29 g/mol
LogP0.63
Polar Surface Area56 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Preliminary studies suggest that tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate may exhibit significant pharmacological effects through various mechanisms:

  • Receptor Binding : Interaction studies indicate that this compound binds to several biological targets, potentially influencing neurotransmitter systems .
  • Antagonistic Properties : Similar compounds have been noted for their antagonistic effects on certain receptors, which may extend to this compound as well .
  • Anti-inflammatory Effects : Some bicyclic amino acids have shown promise in modulating inflammatory responses, suggesting that this compound could have similar applications .

Case Studies and Research Findings

Research has focused on the synthesis and biological evaluation of related bicyclic compounds, providing insights into their therapeutic potential.

  • Synthesis and Evaluation : A study synthesized various derivatives of bicyclic amino acids and evaluated their biological activities. Results indicated that modifications to the amino group significantly affected receptor affinity and activity .
  • Pharmacological Studies : A case study involving a related bicyclic compound demonstrated its effectiveness as a VLA-4 antagonist in models of autoimmune diseases, highlighting the potential for similar therapeutic applications for tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate .
  • Comparative Analysis : In comparative studies with structurally similar compounds, it was found that variations in the placement of functional groups led to significant differences in biological activity, emphasizing the importance of structural nuances in drug design .

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride?

Methodological Answer:
The compound is typically synthesized via a multi-step process involving bicyclic amine intermediates. A common approach involves reacting a bicyclic amine (e.g., tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate) with reagents like DCC (N,N'-dicyclohexylcarbodiimide) and CS₂ in Et₂O at low temperatures (-10°C), followed by gradual warming to room temperature. Purification via silica gel chromatography (hexane:EtOAc gradients) yields the product with ~82% efficiency . For amino group introduction, reactions with isothiocyanates (e.g., benzyl isothiocyanate) in CHCl₃ at RT, followed by column chromatography, are effective .

Basic: How can purity and structural integrity be validated post-synthesis?

Methodological Answer:
Purity is assessed using HPLC (≥95% purity threshold) and TLC. Structural confirmation relies on ¹H NMR: Key signals include tert-butyl protons (δ ~1.33 ppm, d, J = 32.21 Hz) and bicyclic backbone protons (δ 3.15–4.83 ppm). Coupling constants (e.g., J = 10.25 Hz) help confirm stereochemistry . Mass spectrometry (exact mass: 211.26 g/mol for the core structure) and elemental analysis further validate molecular composition .

Advanced: How to resolve contradictions in stereochemical assignments using crystallographic data?

Methodological Answer:
X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) is critical for unambiguous stereochemical determination. For example, the endo/exo configuration of the 5-amino group in the bicyclic framework can be resolved by analyzing bond angles and torsional parameters in the crystal lattice . When crystallographic data is unavailable, NOESY NMR can identify spatial proximities between protons (e.g., axial vs. equatorial positions) .

Advanced: What strategies mitigate hygroscopicity during storage and handling?

Methodological Answer:
The hydrochloride salt is hygroscopic, necessitating storage in desiccators with anhydrous CaCl₂ or under nitrogen. For experimental use, lyophilization from tert-butanol/water mixtures improves stability. Karl Fischer titration monitors residual water content (<0.5% w/w), while DSC (differential scanning calorimetry) assesses thermal stability .

Advanced: How to design a kinetic study for amino group reactivity in downstream modifications?

Methodological Answer:
Monitor reaction kinetics using in situ FTIR or HPLC to track the consumption of the 4-amino group. For example, acylation reactions with succinic anhydride can be studied at varying temperatures (0–40°C) in DMF, with pseudo-first-order rate constants calculated from time-course data. Competitive reactions (e.g., with Boc-protected analogs) help quantify steric/electronic effects .

Advanced: How to address discrepancies in reported biological activity across studies?

Methodological Answer:
Systematic meta-analysis of SAR (structure-activity relationship) data is essential. Compare the compound’s logP (calculated: ~1.8) and pKa (amine group: ~9.2) with analogs to identify solubility/bioavailability factors. Validate target engagement (e.g., enzyme inhibition) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .

Advanced: What computational methods predict the compound’s behavior in drug delivery systems?

Methodological Answer:
Molecular dynamics (MD) simulations using AMBER or GROMACS model interactions with lipid bilayers or cyclodextrin carriers. Docking studies (AutoDock Vina) predict binding affinities to transporters like P-gp. QSPR (quantitative structure-property relationship) models correlate substituent effects (e.g., tert-butyl vs. methyl groups) with partition coefficients .

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